Product packaging for 8-Thiabicyclo[3.2.1]octane-3-thiol(Cat. No.:CAS No. 1999217-04-7)

8-Thiabicyclo[3.2.1]octane-3-thiol

Cat. No.: B2667408
CAS No.: 1999217-04-7
M. Wt: 160.29
InChI Key: DZMMQRNGOCARPQ-UHFFFAOYSA-N
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Description

8-Thiabicyclo[3.2.1]octane-3-thiol ( 1999217-04-7) is a sulfur-containing bicyclic compound of significant interest in advanced medicinal chemistry and neuroscience research . This chemical serves as a key synthetic intermediate for developing novel ligands that target central nervous system (CNS) transporters . The 8-thiabicyclo[3.2.1]octane scaffold is recognized as a potent core structure in the search for inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT) . Researchers utilize this scaffold to create compounds that may contribute to the study of cocaine abuse and addiction, as these analogues can provide potent and selective inhibition of the DAT, which is associated with the reinforcing properties of stimulants . The presence of the thiol group at the 3-position offers a versatile handle for further chemical modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. As a specialist building block, it enables the exploration of topological and functional group requirements for binding to biological macromolecules. This product is intended for research and development purposes only. Handling and Safety: Specific safety data for this compound is not fully available. As a precaution, handle the material in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . Avoid dust formation and all sources of ignition . Disclaimer: This compound is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12S2 B2667408 8-Thiabicyclo[3.2.1]octane-3-thiol CAS No. 1999217-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thiabicyclo[3.2.1]octane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMMQRNGOCARPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Thiabicyclo 3.2.1 Octane 3 Thiol and Its Functionalized Derivatives

Retrosynthetic Analysis of the 8-Thiabicyclo[3.2.1]octane Scaffold

A retrosynthetic analysis of the 8-thiabicyclo[3.2.1]octane scaffold reveals several potential disconnection points that lead to more readily available starting materials. The primary disconnections can be made at the carbon-sulfur bonds and within the six-membered carbocyclic ring.

One logical disconnection is across the C1-S and C5-S bonds, which simplifies the bicyclic system into a substituted cycloheptane (B1346806) derivative. This acyclic precursor would already contain the necessary carbon framework, and a subsequent intramolecular cyclization would form the bridged thioether.

Alternatively, a more common approach involves envisioning the bicyclic system as being derived from a substituted cyclohexane (B81311) precursor. This strategy often involves the formation of one of the rings onto a pre-existing cyclic structure. A key intermediate in many synthetic routes is 8-thiabicyclo[3.2.1]octan-3-one. Retrosynthetically, this ketone can be traced back to tropinone (B130398), a well-known bicyclic amine. This approach leverages the readily available and stereochemically defined structure of tropinone to construct the desired sulfur-containing analogue.

Further disconnection of the cyclohexane ring can lead to acyclic precursors that can be cyclized through various methods, including intramolecular Diels-Alder reactions or tandem Michael additions. These approaches offer flexibility in the introduction of substituents on the carbocyclic framework.

Classical and Modern Synthetic Routes to the Core Bicyclic Thioether System

The construction of the 8-thiabicyclo[3.2.1]octane core can be achieved through a variety of synthetic methodologies, ranging from classical cyclization reactions to more modern radical and cycloaddition approaches.

Cyclization Reactions for Bridged Sulfur-Containing Rings

A prominent method for the synthesis of the 8-thiabicyclo[3.2.1]octane core involves the transformation of a readily available bicyclic amine. A key example is the synthesis of 8-thiabicyclo[3.2.1]octan-3-one from tropinone. colab.ws This process typically involves the quaternization of the nitrogen atom in tropinone with an alkyl halide, followed by treatment with a sulfide (B99878) source, such as sodium sulfide, to displace the nitrogen and form the bridged thioether. colab.ws This reaction provides a direct route to the ketone intermediate, which is pivotal for the subsequent introduction of the thiol group.

Another approach involves the double Michael addition of a sulfur nucleophile to a cyclic dienone. This strategy allows for the expedient synthesis of the bicyclic system.

Thiol-Ene and Related Radical Cyclization Approaches

Thiol-ene and other radical cyclization reactions have emerged as powerful tools for the formation of sulfur-containing heterocycles. nih.gov The intramolecular thiol-ene reaction, in particular, offers a highly efficient method for constructing the 8-thiabicyclo[3.2.1]octane scaffold. nih.gov This reaction typically involves the generation of a thiyl radical from a precursor containing both a thiol and an alkene functionality, which then undergoes an intramolecular cyclization.

A highly regioselective 5-exo-trig thiol-ene cyclization has been reported for the formation of a thia-bicyclo[3.2.1]octane system. nih.govresearchgate.net The regioselectivity of these reactions can often be controlled by the substitution pattern on the alkene and the reaction conditions, allowing for the preferential formation of the desired bicyclic product. nih.gov

Reaction Type Precursor Key Features Product
Intramolecular Thiol-Ene CyclizationAlkene-tethered thiolRadical initiated, high regioselectivity8-Thiabicyclo[3.2.1]octane

Hetero-Diels-Alder Strategies for 8-Thiabicyclo[3.2.1]octane Formation

The Diels-Alder reaction is a powerful method for the construction of six-membered rings, and its hetero-variant can be applied to the synthesis of the 8-thiabicyclo[3.2.1]octane system. In a hetero-Diels-Alder approach, either the diene or the dienophile contains a heteroatom. For the synthesis of the target scaffold, a diene incorporated into a five-membered sulfur-containing ring could react with a suitable dienophile to construct the fused six-membered ring.

Alternatively, an intramolecular Diels-Alder reaction of a precursor containing both a diene and a thiocarbonyl dienophile could be envisioned. While less common, this approach would directly lead to the formation of the bicyclic thioether framework. The stereoselectivity of the Diels-Alder reaction can often be controlled, providing access to specific stereoisomers of the product.

Introduction of the Thiol Functionality at the C-3 Position

The final step in the synthesis of 8-thiabicyclo[3.2.1]octane-3-thiol is the introduction of the thiol group at the C-3 position. This is typically achieved from the corresponding ketone, 8-thiabicyclo[3.2.1]octan-3-one.

Strategies for Direct Thiolation

A common and effective method for the direct conversion of a ketone to a thiol involves a two-step process: thionation followed by reduction.

The thionation of 8-thiabicyclo[3.2.1]octan-3-one can be accomplished using a thionating agent such as Lawesson's reagent. organic-chemistry.orgorganic-chemistry.org This reagent efficiently converts the carbonyl group into a thiocarbonyl group, yielding 8-thiabicyclo[3.2.1]octane-3-thione. nih.govwikipedia.org

The subsequent reduction of the thioketone to the desired thiol can then be carried out. colab.ws This reduction can be achieved using various reducing agents. One reported method involves the use of hydrogen sulfide ions (HS⁻), which can reduce thioketones to thiols, likely through a single electron transfer mechanism. colab.ws

Starting Material Reagent Intermediate Final Product
8-Thiabicyclo[3.2.1]octan-3-oneLawesson's Reagent8-Thiabicyclo[3.2.1]octane-3-thioneThis compound
8-Thiabicyclo[3.2.1]octane-3-thioneReducing Agent (e.g., HS⁻)-This compound

Conversion of Precursor Functionalities to the Thiol Group

The most common precursor for introducing functionality at the C-3 position of the 8-thiabicyclo[3.2.1]octane core is 8-thiabicyclo[3.2.1]octan-3-one. This ketone is readily synthesized from tropinone via quaternization with methyl iodide, followed by treatment with sodium sulfide. nih.gov The conversion of this ketone precursor into the target this compound can be accomplished through several established synthetic routes typically used for transforming ketones into thiols.

One common strategy involves the reduction of the ketone to the corresponding alcohol, 8-thiabicyclo[3.2.1]octan-3-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152) followed by hydrolysis, yields the desired thiol.

Alternatively, the ketone can be directly converted to a thioketone using reagents like Lawesson's reagent. However, thioketones can be unstable. beilstein-journals.org A more practical approach is the formation of a tosylhydrazone from the ketone, followed by reaction with hydrogen sulfide. Another viable route is the conversion of the ketone to a geminal dihalide, followed by substitution with a sulfur nucleophile. These multistep sequences provide reliable pathways to the C-3 thiol from the readily accessible ketone precursor.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of bicyclic systems is crucial, as the biological activity of enantiomers can vary significantly. nih.gov Methodologies for the stereoselective and enantioselective synthesis of the 8-thiabicyclo[3.2.1]octane core can be categorized into several approaches. ehu.esrsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikiwand.com After the desired stereocenter is set, the auxiliary is removed. For the synthesis of enantiomerically pure 8-thiabicyclo[3.2.1]octane derivatives, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral auxiliary, such as one derived from trans-2-phenyl-1-cyclohexanol (B1200244) or an Evans oxazolidinone, could be used to control the stereochemistry of reactions that form the bicyclic ring system. wikiwand.com A practical approach involves using a chiral bicyclic thioglycolate lactam auxiliary, which can be prepared from inexpensive starting materials and allows for highly diastereoselective alkylations to form quaternary carbon centers. nih.gov Although not specifically documented for this compound, these established principles provide a framework for its enantioselective synthesis.

Asymmetric catalysis offers an efficient method for synthesizing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific applications to the 8-thiabicyclo[3.2.1]octane system are not extensively reported, methodologies developed for the analogous 8-azabicyclo[3.2.1]octane (tropane) scaffold can provide valuable insights. ehu.esrsc.org These strategies often involve the enantioselective desymmetrization of achiral tropinone derivatives or the de novo construction of the bicyclic core using enantioselective catalysis. ehu.es For example, palladium-catalyzed asymmetric allylic alkylation has been used to desymmetrize tropinone derivatives with high enantioselectivity. ehu.es Similarly, enantioselective hydroboration of an unsaturated bicyclic precursor has been employed to create chiral centers within the scaffold. ehu.es These catalytic methods could potentially be adapted for the synthesis of chiral 8-thiabicyclo[3.2.1]octan-3-one, which would then be converted to the chiral thiol.

When a synthesis produces a racemic mixture, resolution techniques can be employed to separate the enantiomers. For chiral thiols like this compound, this can be achieved by converting the racemic thiol into a mixture of diastereomers by reacting it with a chiral resolving agent. Commonly used resolving agents for thiols are not as prevalent as for alcohols or amines, but methods such as derivatization with a chiral acid chloride to form diastereomeric thioesters could be employed. These diastereomers, having different physical properties, can then be separated by chromatography or crystallization. Following separation, the chiral auxiliary group is cleaved to yield the individual enantiomers of the thiol. An alternative is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase, allowing for the direct separation of the enantiomers. researchgate.net

Synthesis of Advanced Derivatives and Analogs of this compound

The thiol group is a versatile functional handle that can be readily modified to produce a variety of derivatives with potentially altered chemical and biological properties.

The sulfur atom of the thiol group in this compound can undergo numerous transformations, including alkylation, oxidation, and disulfide formation.

Thioethers (Sulfides): Thioethers can be synthesized from the thiol via nucleophilic substitution reactions. organic-chemistry.org Deprotonation of the thiol with a suitable base generates a thiolate, which is a potent nucleophile. This thiolate can then react with an alkyl halide or other electrophile to form the corresponding thioether. This S-alkylation is a robust and high-yielding reaction. Alternatively, thioethers can be formed via the anti-Markovnikov addition of the thiol to an alkene, often under radical or catalytic conditions. organic-chemistry.org

Table 1: Representative Methods for Thioether Synthesis from Thiols

Reaction TypeReagents & ConditionsProduct Type
S-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)Alkyl Thioether
Michael AdditionBase, α,β-Unsaturated Carbonylβ-Thioether Carbonyl
Thiol-Ene ReactionRadical Initiator (e.g., AIBN) or UV light, AlkeneAlkyl Thioether

Disulfides: Disulfides are readily formed by the mild oxidation of thiols. Common oxidizing agents for this transformation include iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposure to air, particularly in the presence of a base. This reaction involves the coupling of two thiol molecules to form a disulfide bond (S-S). The reaction is often reversible under reducing conditions.

Sulfones: The sulfur atom in the 8-thiabicyclo[3.2.1]octane ring can be oxidized to a sulfone. For example, the 8-thiabicyclo[3.2.1]octane 8,8-dioxide motif has been incorporated into polymers as a mechanophore that releases sulfur dioxide. nsf.gov Similarly, the thiol group at the C-3 position can be oxidized. Oxidation of the corresponding thioether derivative with strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) can yield the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions.

Functionalization of the Bicyclic Scaffold

The primary precursor for introducing a thiol functionality at the 3-position of the 8-thiabicyclo[3.2.1]octane scaffold is the corresponding ketone, 8-thiabicyclo[3.2.1]octan-3-one. This ketone is a versatile intermediate that can be synthesized from readily available starting materials such as tropinone. The process typically involves the quaternization of tropinone with methyl iodide, followed by treatment with sodium sulfide to yield the 3-ketobicyclooctane. nih.gov

Once 8-thiabicyclo[3.2.1]octan-3-one is obtained, a common strategy to introduce a thiol group is through the corresponding alcohol. The ketone can be reduced to 8-thiabicyclo[3.2.1]octan-3-ol. This reduction can be achieved using various reducing agents. For instance, enzymatic reduction of 8-thiabicyclo[3.2.1]octan-3-one to the corresponding alcohol has been reported.

The subsequent conversion of the alcohol to the thiol can be accomplished through a two-step process:

Activation of the Hydroxyl Group: The hydroxyl group of 8-thiabicyclo[3.2.1]octan-3-ol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thioacetate followed by hydrolysis, to yield the desired this compound.

The enolate chemistry of 8-thiabicyclo[3.2.1]octan-3-one has also been explored to prepare 2-substituted derivatives, which can then be further functionalized. nih.gov

Intermediate Reagent/Condition Product

Incorporation into More Complex Molecular Architectures

The 8-thiabicyclo[3.2.1]octane scaffold, once functionalized with a thiol group or other reactive handles, can be incorporated into more complex molecular architectures. These strategies are pivotal in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One prominent method involves the use of the bicyclic scaffold in cycloaddition reactions. For instance, the incorporation of diene systems into the 8-thiabicyclo[3.2.1]octane backbone allows for Diels-Alder reactions. These [4+2] cycloadditions provide a powerful tool for the construction of complex polycyclic systems with high stereoselectivity.

Another significant approach is the synthesis of aryl-substituted derivatives. Starting from 8-thiabicyclo[3.2.1]octan-3-one, an enol triflate intermediate can be formed. This intermediate is then subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with various arylboronic acids. nih.gov This methodology allows for the introduction of a wide range of aryl substituents at the 3-position of the bicyclic scaffold. Subsequent reduction of the resulting unsaturated compounds can lead to saturated 3-aryl-8-thiabicyclo[3.2.1]octanes. nih.gov

The thiol group in this compound offers a reactive handle for various transformations. It can undergo S-alkylation, S-acylation, or be used in thiol-ene "click" reactions to attach the scaffold to other molecules or polymer backbones. These reactions are known for their high efficiency and selectivity, making them ideal for the construction of complex molecular assemblies.

Scaffold/Derivative Reaction Type Resulting Structure
Diene-functionalized 8-thiabicyclo[3.2.1]octane Diels-Alder Cycloaddition Complex tri- and tetracyclic compounds
8-Thiabicyclo[3.2.1]octan-3-one enol triflate Suzuki Coupling 3-Aryl-8-thiabicyclo[3.2.1]oct-2-enes
This compound Thiol-ene "click" reaction Thioether-linked complex molecules

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Thiabicyclo 3.2.1 Octane 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For 8-Thiabicyclo[3.2.1]octane-3-thiol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Chemical Shifts and Spin-Spin Coupling Patterns for Stereochemical Assignment

The ¹H NMR spectrum provides crucial information regarding the number of distinct proton environments, their relative ratios, and their spatial relationships through spin-spin coupling. hw.ac.uk The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton. hw.ac.uk The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from the coupling of a proton to its neighboring protons and is governed by the n+1 rule. hw.ac.ukdocbrown.info The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and is thus invaluable for stereochemical assignments. hw.ac.ukucl.ac.uk

The stereochemistry of the thiol group (endo or exo) in this compound significantly influences the chemical shifts and coupling patterns of the protons in the bicyclic system. For instance, the proton attached to the carbon bearing the thiol group (H-3) will exhibit a distinct chemical shift and coupling pattern depending on its orientation. The bridgehead protons and the protons on the carbon bridge also provide key diagnostic signals.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Note: The following data is a generalized prediction and may vary based on the specific stereoisomer and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (Bridgehead)2.5 - 3.0Multiplet-
H-5 (Bridgehead)2.5 - 3.0Multiplet-
H-3 (CH-SH)3.2 - 3.8Multiplet-
CH₂ Protons1.5 - 2.4Multiplets-
SH1.0 - 2.0Singlet/Triplet-

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Determination

¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton of a molecule. udel.edu Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon environments. udel.edulibretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and the nature of the attached atoms. udel.edulibretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the bicyclic framework. The carbon attached to the sulfur atom (C-S) and the carbon bearing the thiol group (C-SH) would appear at characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Bridgehead)40 - 50
C-5 (Bridgehead)40 - 50
C-3 (C-SH)35 - 45
CH₂ Carbons25 - 40
C-S (Bridge)30 - 40

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would reveal the proton-proton connectivities throughout the bicyclic ring system, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.eduemerypharma.com This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This information is crucial for piecing together the entire molecular structure by connecting fragments and confirming the positions of quaternary carbons and heteroatoms. columbia.edu For example, HMBC correlations from the bridgehead protons to various carbons in the rings would definitively confirm the bicyclic structure.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. doi.org This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₁₂S₂. The calculated exact mass for this formula can be compared to the experimentally measured value to confirm the elemental composition.

Electron Ionization (EI) Fragmentation Pathways and Diagnostic Ions for Structural Features

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. msu.edu The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. msu.edu The molecular ion of a sulfur-containing compound is often relatively stable. aip.org

For this compound, characteristic fragmentation pathways would likely involve the loss of the thiol group (-SH) or hydrogen sulfide (B99878) (H₂S). The bicyclic structure would also lead to specific ring-opening and cleavage patterns, resulting in diagnostic fragment ions that can be used to confirm the presence of the thiabicyclo[3.2.1]octane core. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments.

Interactive Data Table: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
160[C₇H₁₂S₂]⁺Molecular Ion (M⁺)
127[C₇H₁₁S]⁺Loss of SH radical
126[C₇H₁₀S]⁺Loss of H₂S
Varies-Cleavage of the bicyclic ring system

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound, providing unequivocal information on bond lengths, bond angles, and the conformation of the molecule. While specific crystallographic data for this compound is not publicly available, extensive studies on closely related derivatives, such as 8-thiabicyclo[3.2.1]octane 8,8-dioxide and various 2- and 3-substituted 8-thiabicyclo[3.2.1]octanes, have been reported and their data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.govnsf.govacs.orgacs.org These studies provide a clear picture of the fundamental geometry of the 8-thiabicyclo[3.2.1]octane core.

For this compound, a successful single-crystal X-ray diffraction experiment would determine:

The precise bond lengths and angles of the entire molecule.

The conformation of the bicyclic system, confirming the expected chair and envelope conformations of the respective rings.

The stereochemical orientation of the thiol group at the C3 position, defining it as either endo or exo.

In the case of a resolved enantiomer, the absolute configuration of all chiral centers (C1, C3, C5).

Intermolecular interactions in the solid state, such as hydrogen bonding involving the thiol group.

A representative table of expected crystallographic parameters for an 8-thiabicyclo[3.2.1]octane derivative, based on published data for similar structures, is provided below.

ParameterExpected Value/RangeDescription
Crystal SystemMonoclinic/OrthorhombicThese are common crystal systems for organic molecules of this type.
Space Groupe.g., P2₁/c, P2₁2₁2₁The space group describes the symmetry of the crystal lattice. Chiral molecules crystallize in non-centrosymmetric space groups.
a, b, c (Å)5 - 15 ÅThe lengths of the unit cell axes.
α, β, γ (°)90° or ~90-120°The angles of the unit cell. For monoclinic systems, β will not be 90°.
C-S bond length (Å)1.80 - 1.85Typical single bond length between carbon and a thioether sulfur.
C-SH bond length (Å)1.80 - 1.85Typical single bond length for a thiol.
C-C bond length (Å)1.52 - 1.55Standard single bond lengths for sp³-hybridized carbon atoms in a saturated ring system.
C-S-C bond angle (°)95 - 105The bond angle within the bicyclic thioether bridge.
C-C-SH bond angle (°)108 - 112The angle of the thiol substituent relative to the carbon backbone.

This data is representative and based on analogous structures. Actual values for this compound would need to be determined experimentally.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. The two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different.

For this compound, the key functional groups are the thiol (S-H) group, the carbon-sulfur (C-S) bonds of the thioether and the thiol, and the saturated hydrocarbon backbone.

Infrared (IR) Spectroscopy: The S-H stretching vibration in thiols typically appears as a weak band in the region of 2550-2600 cm⁻¹. acs.org Its weakness is due to the small change in dipole moment during the vibration. The C-H stretching vibrations of the aliphatic ring system would be observed in the 2850-3000 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-H bending, C-C stretching, and C-S stretching vibrations. The C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ range. iitm.ac.in

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the sulfur-containing functional groups. The S-H stretching vibration, while weak in the IR, can be observed in the Raman spectrum. More diagnostically, the C-S stretching vibrations give rise to moderately intense bands in the 600-750 cm⁻¹ region. s-a-s.org The C-S-H bending mode is also a useful diagnostic band, typically found in the 850-900 cm⁻¹ range. acs.org The hydrocarbon backbone would produce characteristic Raman bands for CH₂ scissoring (~1450 cm⁻¹) and twisting/wagging modes (1150-1350 cm⁻¹).

A table of expected vibrational frequencies for this compound is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensityNotes
C-H Stretch2850 - 3000IR, RamanStrongAliphatic C-H bonds of the bicyclic system.
S-H Stretch2550 - 2600IR, RamanWeakCharacteristic but weak absorption for the thiol group. acs.org
CH₂ Scissor~1450IR, RamanMediumBending vibration of the methylene (B1212753) groups in the rings.
C-S-H Bend850 - 900IR, RamanMediumA useful diagnostic band for the thiol group. acs.org
C-S Stretch (Thioether)650 - 750RamanMediumOften more prominent in the Raman spectrum than in the IR. s-a-s.org
C-S Stretch (Thiol)600 - 700RamanMediumMay overlap with the thioether C-S stretch.

This data is based on established group frequencies and data from related thiol compounds. researchgate.netnih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration

This compound possesses multiple chiral centers (C1, C3, and C5), and therefore can exist as a pair of enantiomers. Chiroptical techniques, which rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, are indispensable for studying these stereoisomers. wikipedia.orgbhu.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. numberanalytics.comchemistnotes.com For a chiral molecule like this compound, an ORD spectrum would show a plain curve (either positive or negative) that increases in magnitude as the wavelength decreases, provided there are no electronic transitions (chromophores) in the measured wavelength range. If a chromophore is present (for instance, if the sulfur atom's lone pairs undergo an n→σ* transition in the accessible UV region), the ORD curve will exhibit anomalous behavior known as a Cotton effect. bhu.ac.in The sign and shape of the Cotton effect curve can be empirically correlated with the absolute configuration of the molecule by comparing it to the curves of structurally similar compounds with known stereochemistry, such as other chiral bicyclic sulfur compounds. rsc.org

Circular Dichroism (CD): Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD signal is only observed at wavelengths where the molecule absorbs light (i.e., in the region of a chromophore). mdpi.com The thioether and thiol functional groups in this compound have n→σ* electronic transitions in the UV region (typically below 250 nm). These transitions would be expected to give rise to CD signals, or Cotton effects. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral centers that perturb the chromophore. acs.org By using theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or by empirical comparison with related molecules, the CD spectrum can be used to assign the absolute configuration (R/S) of the enantiomers. mdpi.com Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

A summary of the application of chiroptical techniques to this molecule is provided in the table below.

TechniquePrincipleInformation Obtained
Optical Rotatory Dispersion (ORD)Measures rotation of plane-polarized light vs. wavelength. chemistnotes.comDetermination of the sign of optical rotation. Correlation of Cotton effect curves with absolute configuration. rsc.org
Circular Dichroism (CD)Measures differential absorption of circularly polarized light. bhu.ac.inDetermination of enantiomeric excess (ee). Assignment of absolute configuration through analysis of Cotton effects, often aided by computation. mdpi.com

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the 8-Thiabicyclo[3.2.1]octane Ring System

The 8-thiabicyclo[3.2.1]octane framework is a constrained bicyclic system composed of a six-membered piperidine-like ring and a five-membered thiolane ring, with a shared sulfur bridge. The conformational landscape of this system is primarily dictated by the puckering of the six-membered ring, which can adopt chair, boat, or twist-boat conformations. rsc.orgnih.gov In the absence of substantial steric strain from substituents, the chair conformation is generally the most stable, analogous to cyclohexane (B81311) derivatives. rsc.orgnih.gov

However, the presence of the sulfur bridge and the fusion of the five-membered ring introduce significant torsional and angle strain, which can influence the relative energies of these conformers. Unlike the related bicyclo[3.3.1]nonane system, which can exist in twin-chair, boat-chair, and twin-boat conformations, the 8-thiabicyclo[3.2.1]octane system is more conformationally restricted. rsc.orgnih.gov The stability of the chair versus boat conformers can be influenced by substitution patterns, with certain derivatives showing a preference for a boat or twist-boat conformation to alleviate steric interactions. researchgate.net

ConformationRelative StabilityKey Features
ChairGenerally most stableMinimizes torsional strain
BoatLess stableIncreased torsional strain and flagpole interactions
Twist-BoatIntermediate stabilityRelieves some flagpole interactions of the boat form

Impact of the Thiol Group and Substituents on Bicyclic Conformation

In general, for monosubstituted cyclohexanes, the equatorial position is favored to minimize 1,3-diaxial interactions. A similar preference would be expected for the 3-thiol group in the chair conformation of 8-thiabicyclo[3.2.1]octane. An axial thiol group would experience steric hindrance from the axial hydrogens on the same side of the ring.

Furthermore, the presence of other substituents can lead to complex stereochemical outcomes. For instance, in related 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane derivatives, the relative stereochemistry of the substituents dictates whether the molecule adopts a chair or a boat conformation. researchgate.net The interplay of steric and electronic effects of multiple substituents determines the final conformational preference. The thiol group's ability to form hydrogen bonds could also play a role in stabilizing certain conformations, particularly in polar solvents or in the solid state.

Dynamic Stereochemistry and Inversion Barriers

The 8-thiabicyclo[3.2.1]octane ring system is not static and can undergo conformational changes, such as ring flipping between different chair and boat forms. The energy barrier associated with this ring inversion is a key parameter in its dynamic stereochemistry. For the parent 8-thiabicyclo[3.2.1]octane, these barriers are expected to be comparable to or slightly different from those of substituted cyclohexanes, influenced by the presence of the sulfur bridge.

Another aspect of dynamic stereochemistry in this system is the potential for pyramidal inversion at the sulfur atom if it were to be oxidized to a sulfoxide (B87167). While the thiol group itself does not undergo pyramidal inversion, the sulfur atom of the bicyclic framework could, in principle, be a stereocenter upon oxidation. The barrier to pyramidal inversion in cyclic sulfides is influenced by ring size and strain. cdnsciencepub.com

The rate of interconversion between different conformers can be studied using dynamic NMR spectroscopy. By analyzing the coalescence of signals at different temperatures, the energy barriers for these conformational changes can be determined. acs.org For 8-thiabicyclo[3.2.1]octane-3-thiol, the ring inversion barrier would be a critical factor in understanding its dynamic behavior and how it might interact with biological targets.

Experimental and Computational Validation of Conformational Landscapes

The conformational preferences and dynamic behavior of 8-thiabicyclo[3.2.1]octane derivatives are typically elucidated through a combination of experimental techniques and computational modeling.

Experimental Validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. acs.org The coupling constants between protons, particularly in the six-membered ring, can provide information about dihedral angles and thus the ring's conformation. researchgate.net Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between atoms, further defining the stereochemistry.

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. iucr.orgcsic.es Crystal structures of related 8-thiabicyclo[3.2.1]octane derivatives have confirmed the existence of both chair and boat conformations depending on the substitution pattern. researchgate.net

Computational Validation:

Molecular Mechanics and Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformers and the transition states connecting them. researchgate.netchemrxiv.org These calculations can provide a detailed conformational landscape, predicting the relative populations of different conformers and the energy barriers for their interconversion. nih.gov For complex molecules, computational approaches are invaluable for exploring the full range of possible conformations. chemrxiv.org

For this compound, a combined approach utilizing NMR spectroscopy to determine the solution-state conformation and computational modeling to explore the entire conformational space would provide a comprehensive understanding of its stereochemical properties.

TechniqueInformation Provided
NMR SpectroscopySolution-state conformation, dynamic processes (ring inversion)
X-ray CrystallographySolid-state conformation, precise bond lengths and angles
Computational ModelingRelative energies of conformers, inversion barriers, conformational landscapes

Reactivity and Reaction Mechanisms of 8 Thiabicyclo 3.2.1 Octane 3 Thiol

Nucleophilic Reactions of the Thiol Group

The thiol (-SH) group is the primary center of nucleophilic reactivity in 8-thiabicyclo[3.2.1]octane-3-thiol. Its reactions are typically initiated by the deprotonation of the thiol to form the more nucleophilic thiolate anion.

Thiolate Formation and Basicity

The initial step for most nucleophilic reactions involving the thiol group is its conversion to the corresponding thiolate anion (RS⁻). This deprotonation is achieved by treating the thiol with a base. Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom and the weaker S-H bond compared to the O-H bond. researchgate.net

The acidity of a typical thiol group is indicated by its pKa value, which is approximately 8.3, though this can be influenced by the local chemical environment. nih.gov In the presence of a base, this compound will establish an equilibrium, forming the 8-thiabicyclo[3.2.1]octan-3-thiolate anion. The position of this equilibrium is dependent on the strength of the base used. The resulting thiolate is a potent nucleophile, ready to participate in a variety of subsequent reactions. researchgate.net

PropertyGeneral Value for ThiolsRemarks
pKa ~8.3The value can vary based on the molecular structure and solvent. nih.gov
Deprotonation Reaction R-SH + B ⇌ R-S⁻ + BH⁺B represents a base.
Nucleophilicity Thiolates (RS⁻) are excellent nucleophiles.The negative charge and polarizability of sulfur enhance its nucleophilic character. researchgate.net

Thiol-Michael Addition Reactions and Their Mechanism

The thiolate derived from this compound is an excellent nucleophile for Thiol-Michael additions, also known as conjugate additions. This reaction involves the addition of the thiolate to an α,β-unsaturated carbonyl compound, a type of electrophile known as a Michael acceptor. bldpharm.com

The reaction mechanism proceeds in distinct steps:

Thiolate Formation: As described previously, a base is used to deprotonate the thiol, generating the highly nucleophilic thiolate anion. ontosight.ainih.gov

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated system. This carbon is electrophilic due to resonance with the carbonyl group. This attack forms a new carbon-sulfur bond and results in an enolate intermediate. bldpharm.comontosight.ai

Protonation: The enolate intermediate is then protonated, often by the conjugate acid of the base used in the first step, to yield the final β-thioether product. ontosight.ai

This reaction is highly efficient and is a fundamental method for forming C-S bonds in organic synthesis.

StepDescriptionIntermediate/Product
1. Activation Deprotonation of the thiol with a base.8-thiabicyclo[3.2.1]octan-3-thiolate
2. C-S Bond Formation Nucleophilic attack of the thiolate on the β-carbon of a Michael acceptor.Enolate Intermediate
3. Final Product Formation Protonation of the enolate.β-thioether adduct

Alkylation and Acylation of the Thiol Functionality

The nucleophilic thiolate of this compound readily undergoes both alkylation and acylation reactions.

Alkylation: In the presence of a base, the thiol is converted to the thiolate, which can then react with alkyl halides through an Sₙ2 mechanism to form a thioether (sulfide). researchgate.netmdpi.com The thiolate anion is an excellent nucleophile for Sₙ2 reactions, effectively displacing leaving groups from primary and secondary alkyl halides.

Acylation: Similarly, the thiolate can react with acylating agents, such as acyl chlorides or anhydrides, to form thioesters. This reaction is analogous to the formation of esters from alcohols but with the sulfur atom acting as the nucleophile. Thioesters are important intermediates in both organic synthesis and biochemistry.

Reaction TypeReagentFunctional Group Formed
Alkylation Alkyl Halide (e.g., R-Br)Thioether (Sulfide)
Acylation Acyl Chloride (e.g., R-COCl)Thioester

Ring-Opening Reactions via Thiolate Intermediate

Ring-opening reactions of the 8-thiabicyclo[3.2.1]octane skeleton that are specifically initiated by the formation of the C3-thiolate intermediate are not widely documented in the chemical literature. The bicyclic framework is generally stable. For a ring-opening to occur via the thiolate, the anion would need to act as an intramolecular nucleophile to cleave one of the bonds of the ring system. Such a process is sterically and electronically challenging without the presence of specific activating groups or strain within the ring that is not inherent to this particular scaffold. Reactions that do lead to the opening or rearrangement of similar bicyclic systems typically involve different mechanisms, such as radical-mediated cyclizations or the use of external reagents that target the thioether bridge directly.

Oxidation Chemistry of the Thiol and Thioether Moieties

The sulfur atoms in both the thiol and the thioether of this compound are susceptible to oxidation, leading to a variety of sulfur-containing functional groups.

Formation of Disulfides

One of the most characteristic reactions of thiols is their oxidation to form disulfides (R-S-S-R). researchgate.net This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. For this compound, this would result in the formation of a symmetrical disulfide.

This transformation can be achieved using mild oxidizing agents such as iodine (I₂) or even molecular oxygen. researchgate.net The process is a redox reaction where the thiol is oxidized. mdpi.com The formation of disulfide bridges is a crucial process in protein chemistry, responsible for linking cysteine residues and defining the tertiary structure of proteins. researchgate.net The disulfide bond can be readily cleaved back to the corresponding thiols using reducing agents, making this a reversible process. mdpi.com

ReactantsOxidizing AgentProduct
2 x this compoundI₂, O₂ (mild oxidants)Bis(8-thiabicyclo[3.2.1]octan-3-yl) disulfide

Oxidation to Sulfoxides and Sulfones

The sulfur atoms in this compound, present in both the thioether bridge and the thiol group, are susceptible to oxidation. jchemrev.comlibretexts.org This process can lead to the formation of sulfoxides and, upon further oxidation, sulfones. jchemrev.compsu.edu The controlled oxidation of sulfides is a fundamental transformation in organic synthesis, as the resulting sulfoxides and sulfones are valuable intermediates. jchemrev.commdpi.com

The oxidation of the thioether in the bicyclic system can be achieved using various oxidizing agents. Mild oxidation typically yields the corresponding sulfoxide (B87167), while stronger conditions or an excess of the oxidant can lead to the sulfone. mdpi.com Similarly, the thiol group can be oxidized. Mild oxidation often results in the formation of a disulfide, a common linkage in protein structures. libretexts.org More vigorous oxidation can convert the thiol to a sulfonic acid.

The selective oxidation of one sulfur atom in the presence of the other presents a synthetic challenge. The relative reactivity of the thioether and the thiol towards oxidation will depend on the specific reagents and reaction conditions employed. Factors such as steric hindrance around the sulfur atoms and the electronic properties of the molecule influence the outcome of the oxidation.

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct(s)
This compoundMild Oxidant (e.g., H₂O₂)8-Thiabicyclo[3.2.1]octane-3-sulfoxide, Disulfide
This compoundStrong Oxidant (e.g., mCPBA)8-Thiabicyclo[3.2.1]octane-8,8-dioxide-3-sulfonic acid
ThioetherMild OxidantSulfoxide
ThioetherStrong OxidantSulfone chemicalbook.com
ThiolMild OxidantDisulfide libretexts.org
ThiolStrong OxidantSulfonic Acid

Note: The specific products and their ratios will depend on the reaction conditions.

Electrophilic Reactions on the Bicyclic Scaffold

The bicyclo[3.2.1]octane framework can participate in various reactions, including those initiated by electrophiles. researchgate.net The presence of the sulfur heteroatom can influence the reactivity and regioselectivity of these reactions. For instance, the lone pairs of electrons on the sulfur atom can direct electrophilic attack.

While specific studies on the electrophilic reactions of this compound are not extensively detailed in the provided results, general principles of reactivity for bicyclic systems and sulfur-containing compounds apply. canada.ca Electrophilic addition to any potential double bonds within the bicyclic structure or substitution reactions at activated positions are plausible pathways. The sulfur atom, through its electron-donating ability, can stabilize carbocationic intermediates formed during electrophilic reactions.

Metal Coordination Chemistry and Ligand Properties

Thiols and thioethers are well-known for their ability to coordinate with metal ions, acting as ligands in the formation of coordination complexes. The sulfur atom in this compound, both in the thioether bridge and the thiol group, possesses lone pairs of electrons that can be donated to a metal center. This makes the compound a potential bidentate or bridging ligand.

The coordination chemistry of similar dithiol ligands, such as 1,2-benzenedithiol, has been studied, where they are used to synthesize metal-organic compounds. chembk.com The specific coordination mode of this compound would depend on the metal ion, its oxidation state, and the reaction conditions. The geometry of the bicyclic scaffold would impose conformational constraints on the resulting metal complex.

Table 2: Potential Metal Coordination of this compound

Metal IonPotential Coordination ModeResulting Complex
Transition Metals (e.g., Fe, Cu, Ni)Bidentate (S-thioether, S-thiol)Chelate Complex
Soft Metal Ions (e.g., Ag, Hg, Pd)Bridging LigandPolynuclear Complex

Note: This table represents potential coordination modes and is not based on specific experimental data for this compound.

Neighboring Group Participation and Anchimeric Assistance in Reactions

Neighboring group participation, also known as anchimeric assistance, is a phenomenon in organic chemistry where a nearby functional group within a molecule participates in a reaction, often leading to an increased reaction rate and specific stereochemical outcomes. wikipedia.orglibretexts.org The sulfur atom in this compound, with its non-bonding electrons, is well-positioned to exhibit this effect. wikipedia.org

In reactions involving the departure of a leaving group at a position adjacent to the sulfur atom, the sulfur can act as an internal nucleophile. wikipedia.org This can lead to the formation of a bridged sulfonium (B1226848) ion intermediate. This intramolecular participation can be significantly faster than the corresponding intermolecular reaction with an external nucleophile. wikipedia.org The formation of such an intermediate can also dictate the stereochemistry of the final product. The involvement of neighboring groups can be detected through kinetic studies, which would show a rate enhancement, and through the analysis of product stereochemistry. tue.nl

For instance, if a leaving group were present at the C2 or C4 position of the bicyclic system, the bridge sulfur atom could facilitate its departure through anchimeric assistance. scribd.com This participation would likely lead to the formation of a tricyclic sulfonium ion intermediate, which would then be attacked by a nucleophile to give the final product with a specific stereochemistry.

Computational and Theoretical Studies of 8 Thiabicyclo 3.2.1 Octane 3 Thiol

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are workhorses in this field. DFT, particularly with hybrid functionals like B3LYP, offers a favorable balance of computational cost and accuracy for organic molecules. researchgate.netacs.org Ab initio methods, while more computationally intensive, can provide benchmark-quality results. For derivatives of the 8-thiabicyclo[3.2.1]octane system, such as the 8,8-dioxide, DFT calculations using functionals like B3LYP with dispersion corrections have been successfully employed to investigate structure and reactivity. doi.org

Quantum chemical calculations are used to determine the ground-state geometry of 8-Thiabicyclo[3.2.1]octane-3-thiol, identifying the most stable arrangement of its atoms. From this optimized geometry, a host of electronic properties can be derived. These include the distribution of electron density, molecular orbital energies—particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential.

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability. The energies and localizations of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the sulfur atoms, while the LUMO would likely be associated with the antibonding orbitals of the C-S or S-H bonds. Thermodynamic properties such as enthalpy of formation and Gibbs free energy are also calculated, providing a measure of the molecule's stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (site of oxidation)
LUMO Energy+1.2 eVIndicates electron-accepting capability (site of reduction)
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and electronic transitions
Dipole Moment1.8 DMeasures overall polarity of the molecule
Enthalpy of Formation (gas)-85.2 kJ/molIndicates thermodynamic stability relative to constituent elements

DFT and ab initio methods are invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the calculation of activation barriers (energies of transition states). For a molecule like this compound, several reactions could be modeled, including the oxidation of the thiol to a disulfide, the deprotonation of the thiol, or the opening of the bicyclic ring system.

Computational studies on a related compound, 8-thiabicyclo[3.2.1]octane 8,8-dioxide, have utilized methods like ab initio steered molecular dynamics (AISMD) to investigate force-induced ring-opening reactions. nsf.govacs.orgmonetcci.org These simulations model the bond-breaking and bond-forming processes step-by-step, revealing the precise mechanism and stereoselectivity of the reaction. nsf.govacs.org Similar techniques could be applied to the thiol to understand its reactivity under various conditions, for instance, in its addition to Michael acceptors or its role in radical reactions. nih.govwhiterose.ac.uk The calculations provide the structure of the transition state, a fleeting geometry that lies at the energy maximum along the reaction coordinate, and its energy determines the kinetic feasibility of the reaction.

Quantum chemistry is widely used to predict spectroscopic data, which serves as a crucial tool for structure verification. chemaxon.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.net Accurate prediction of ¹H and ¹³C NMR spectra requires careful selection of the DFT functional and basis set, and often involves scaling the results against a reference compound like tetramethylsilane (B1202638) (TMS). acs.org Such calculations can help assign peaks in experimental spectra, distinguish between isomers, and understand how electronic structure influences chemical shifts. chemaxon.comresearchgate.netnih.gov

IR Spectroscopy: The same DFT calculations that yield the optimized geometry also produce vibrational frequencies and their corresponding intensities. These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with an experimental one, functional groups can be identified and the molecular structure confirmed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of light absorbed by the molecule, allowing for the prediction of the UV-Vis absorption spectrum. For this compound, these transitions would likely involve the promotion of electrons from the sulfur lone-pair orbitals to higher-energy antibonding orbitals.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
SpectroscopyFeaturePredicted ValueAssignment
¹³C NMRBridgehead Carbons (C1, C5)~45-55 ppm-CH-S-
Carbon with Thiol (C3)~35-45 ppm-CH-SH
¹H NMRThiol Proton (-SH)~1.3-1.8 ppmS-H
Bridgehead Protons~3.0-3.5 ppm-CH-S-
IRS-H Stretch~2550 cm⁻¹Thiol group
C-S Stretch~650-750 cm⁻¹Thioether and Thiol
UV-Visλ_max~230 nmn → σ* transition of sulfur atoms

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate for electronic properties, they are computationally too expensive for simulating the behavior of large numbers of molecules or for tracking molecular motions over long periods (nanoseconds to microseconds). For these tasks, molecular mechanics (MM) and molecular dynamics (MD) are used. These methods treat atoms as classical particles interacting via a "force field," which is a set of parameters that describe bond stretching, angle bending, and non-bonded interactions.

The 8-thiabicyclo[3.2.1]octane skeleton is not rigid and can adopt different conformations. The seven-membered ring within the bicyclic system can exist in boat-like or chair-like arrangements. Furthermore, the thiol group at the C3 position can be in an exo (pointing away from the six-membered ring) or endo (pointing towards it) position.

Molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. chemrxiv.org By simulating the molecule's motion over time, one can observe transitions between different conformations and calculate the free energy difference between them, thus determining their relative populations at a given temperature. These simulations reveal the flexibility of the ring system and the energetic barriers to conformational change, which are crucial for understanding its interactions with other molecules. Studies on analogous bicyclic systems have confirmed that the chair-boat conformation is a key feature. chemrxiv.org

Molecular dynamics is particularly well-suited for studying condensed-phase systems. By simulating a central this compound molecule surrounded by either other identical molecules (to simulate the pure liquid or solid state) or solvent molecules (to simulate a solution), one can gain a detailed picture of intermolecular forces. ed.ac.uk

These simulations can quantify the strength and geometry of hydrogen bonds formed by the thiol group, which are critical for understanding the molecule's physical properties like boiling point and solubility. The simulations also model the weaker van der Waals interactions that govern how the molecule packs in a solid or interacts with nonpolar solvents. By running simulations in different solvents (e.g., water, ethanol, octane), it is possible to calculate the solvation free energy, a key predictor of solubility and partitioning behavior. ed.ac.uk This is essential for applications where the molecule might be used in different environments.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity of a chemical compound based on its molecular structure. These models are widely used in medicinal chemistry and toxicology to identify and optimize new compounds with desired biological activities and to assess their potential risks. The development of a QSAR model typically involves the calculation of a set of molecular descriptors that characterize the physicochemical properties of the molecules, and the subsequent establishment of a mathematical relationship between these descriptors and the observed biological activity.

In the context of this compound, specific QSAR studies are not prominently available in the reviewed scientific literature. However, the general principles of QSAR can be theoretically applied to understand how structural modifications of this molecule might influence its activity. For a molecule like this compound, relevant descriptors for a hypothetical QSAR study would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Lipophilicity descriptors: The partition coefficient (logP) is a key descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

A hypothetical QSAR analysis would involve synthesizing a series of derivatives of this compound, experimentally measuring their biological activity, calculating the aforementioned descriptors, and then using statistical methods like multiple linear regression or partial least squares to build a predictive model.

Theoretical Insights into Mechanochemical Reactivity and Activation

Mechanochemistry explores how mechanical force can induce chemical transformations. Theoretical and computational methods play a crucial role in understanding the mechanisms of mechanochemical reactions at the molecular level. These studies often employ quantum chemistry calculations to simulate the effect of an external force on a molecule's potential energy surface, thereby identifying reaction pathways that are inaccessible under thermal conditions.

For this compound, specific theoretical studies on its mechanochemical reactivity are not found in the public domain. However, theoretical principles can provide insight into how this molecule might behave under mechanical stress. The bicyclic structure of this compound, containing a thioether bridge and a thiol group, presents several possibilities for mechanochemical activation.

Potential areas of theoretical investigation for the mechanochemical reactivity of this compound would include:

Ring-Opening Reactions: Applying a pulling force across the bicyclic system could lead to the scission of one of the C-S bonds in the thioether bridge. Quantum calculations could predict the force required for this ring-opening and characterize the resulting radical intermediates.

Thiol Group Reactivity: Mechanical stress could potentially lower the activation barrier for reactions involving the thiol group, such as disulfide bond formation or addition reactions.

Conformational Changes: The application of force could induce specific conformational changes in the bicyclic framework, potentially exposing reactive sites or altering the molecule's interaction with other chemical species.

Computational methods like COGEF (Constrained Geometries Simulate External Force) or other similar approaches could be used to model the response of this compound to an external force. These simulations would provide valuable data on the force-dependent reaction pathways and activation energies, offering a theoretical foundation for designing novel mechanochemical applications for this and related sulfur-containing bicyclic compounds.

Advanced Research Applications and Materials Science Perspectives of 8 Thiabicyclo 3.2.1 Octane 3 Thiol

Utilization as a Building Block in Complex Organic Synthesis

The rigid 8-thiabicyclo[3.2.1]octane skeleton is a valuable scaffold in medicinal chemistry and complex organic synthesis, particularly for creating structurally intricate molecules with specific biological activities. Researchers have utilized this framework to develop analogues of cocaine, aiming to produce potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.gov

The synthetic strategy often begins with the corresponding ketone, 8-thiabicyclo[3.2.1]octan-3-one, which is derived from tropinone (B130398). nih.gov This key intermediate can be functionalized through various organic reactions. For instance, it can be converted to an enol triflate, which then undergoes palladium-catalyzed Suzuki coupling with arylboronic acids to introduce diverse aryl groups at the C3 position. nih.gov Subsequent reduction of the resulting unsaturated ester yields saturated 3-aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octane derivatives. nih.gov These modifications demonstrate how the core structure serves as a template for building complex molecules with tailored pharmacological profiles. One notable derivative, the 3β-(3,4-dichlorophenyl) analogue, shows high potency for both DAT and SERT. nih.govnih.gov In another variation, replacing the 2-carbomethoxy group with an isoxazole (B147169) ring has also yielded potent and selective DAT inhibitors. researchgate.net The bicyclic nature of the scaffold imparts a defined three-dimensional geometry, which is crucial for precise interaction with biological targets. nih.govresearchgate.net

Polymer Chemistry and Mechanochemistry

The distinct functionalities of 8-Thiabicyclo[3.2.1]octane-3-thiol—the reactive thiol group and the robust bicyclic core—make it a compound of interest for polymer and materials science.

Incorporation into Polymer Backbones as a Mechanophore

A derivative of the 8-thiabicyclo[3.2.1]octane scaffold has been engineered into a mechanophore—a mechanically sensitive unit that responds to external force. Specifically, polymers incorporating the 8-thiabicyclo[3.2.1]octane 8,8-dioxide (TBO) motif have been shown to release sulfur dioxide (SO₂) when subjected to mechanical stress, such as from solution ultrasonication. nsf.govacs.org This process occurs through the force-induced cleavage of C-C bonds within the polymer backbone, triggering a chemical cascade that results in the extrusion of SO₂. nsf.govillinois.edu

Impressively, this TBO-based mechanophore is highly stable thermally, showing no decomposition even at 120°C for 24 hours, yet it activates efficiently under mechanical force. nsf.gov Single-molecule force spectroscopy revealed that the force-coupled opening of the TBO unit occurs at approximately 1520 pN. nsf.govacs.org This research highlights the potential for using such structures in stress-responsive materials, where the controlled release of small molecules could be applied in areas like on-demand drug delivery or as damage indicators in structural materials. nsf.gov

Thiol-Containing Monomers for Novel Polymer Architectures

The thiol group of this compound makes it a prime candidate for use as a monomer in the synthesis of novel polymers via "click" chemistry, such as thiol-ene and thiol-epoxy polymerizations. mdpi.com These reactions are known for their high efficiency, selectivity, and mild reaction conditions. acs.org The thiol-ene reaction, for example, allows for the step-growth polymerization of a dithiol with a diene, while thiol-epoxy polymerization results in poly(β-hydroxythio-ether)s. acs.orgresearchgate.net

Incorporating a rigid bicyclic monomer like this compound into a polymer backbone is a strategy to control the material's properties. acs.orgnih.gov Rigid units can significantly impact the polymer's thermal and mechanical behavior, such as its glass transition temperature (Tg) and elasticity. acs.orgnih.gov For example, studies on polymers made from sugar-derived bicyclic monomers (isohexides) have shown that the stereochemistry of the rigid ring dictates whether the resulting material is a brittle plastic or a flexible elastomer. acs.orgnih.gov By analogy, using this compound as a monomer could lead to the development of advanced polythioethers with precisely engineered properties for applications ranging from sustainable materials to biomaterials. mdpi.comnih.gov

Supramolecular Chemistry and Self-Assembly Processes

While direct research on the supramolecular chemistry of this compound is not extensively documented, its structural features suggest potential applications in self-assembly. Alkanethiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold. sigmaaldrich.comresearchgate.net This process is driven by the strong affinity of sulfur for gold (~45 kcal/mol) and the van der Waals interactions between adjacent alkyl chains. sigmaaldrich.com

The introduction of the bulky and rigid 8-thiabicyclo[3.2.1]octane group in place of a simple alkane chain would significantly influence the packing and structure of such a monolayer. The rigidity of the bicyclic moiety could lead to different intermolecular interactions and surface ordering compared to flexible alkanethiols. tu-dresden.de Studies on other rigid thiols, such as 4-mercaptobiphenyls, have shown that the rigid character affects both adsorption kinetics and the final structure of the monolayer. tu-dresden.de

Furthermore, thiols can participate in hydrogen bonding, which is a key interaction in forming larger supramolecular structures. chemrxiv.orgrsc.org For instance, resorcin acs.orgarene macrocycles bearing thiol groups can self-assemble into hexameric capsules capable of encapsulating guest molecules. chemrxiv.org The ability of the thiol group in this compound to act as a hydrogen bond donor and acceptor suggests its potential use in designing new, discrete supramolecular assemblies.

Analytical Chemistry Methodologies for Detection and Quantification

The detection and quantification of this compound and its derivatives rely on standard analytical techniques. The structural elucidation and purity assessment during its synthesis are typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov For example, ¹H NMR is used to confirm the stereochemistry of synthesized derivatives, such as distinguishing between α- and β-aryl isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial method for both the purification of these compounds and the determination of their purity. rsc.org In medicinal chemistry research involving 8-thiabicyclo[3.2.1]octane derivatives, HPLC is used to separate complex mixtures and isolate specific stereoisomers. nih.gov For thiols in general, especially in biological contexts, Ellman's test provides a colorimetric method for quantification, although its application to this specific compound is not documented. rsc.org In cases where derivatives have olfactory properties, specialized techniques like dynamic olfactometry can be used to determine odor concentration and detection thresholds.

Role in Catalysis (e.g., Organocatalysis, Ligand in Metal Catalysis)

The chiral nature of the 8-thiabicyclo[3.2.1]octane scaffold makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand for metal complexes or as a core for an organocatalyst. mdpi.comsnnu.edu.cnacs.org

Chiral organosulfur compounds are effective catalysts for various asymmetric transformations. snnu.edu.cnacs.org Research on the related 6-thiabicyclo[3.2.1]octan-3-one has shown that it can be converted into chiral sulfides that promote the asymmetric epoxidation of aldehydes with excellent enantioselectivity. This demonstrates the principle of using a chiral bicyclic sulfide (B99878) scaffold to create an effective organocatalyst.

In the realm of metal catalysis, thiols can serve as ligands that coordinate to a metal center. chembk.com The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. frontiersin.org Synthetic monoterpene thiols, which are also chiral, have been successfully used as ligands in metal complex catalysis. mdpi.com Given its defined stereochemistry and the presence of a coordinating sulfur atom, this compound or its derivatives could be developed into novel ligands for transition metal-catalyzed reactions, potentially offering unique reactivity and selectivity. smolecule.comcanada.ca

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the 8-thiabicyclo[3.2.1]octane core has been approached through various methods, often starting from more common bicyclic systems. nih.gov A prevalent route involves the modification of tropinone (B130398), where the nitrogen atom is replaced by sulfur. nih.gov This transformation typically involves quaternization of the nitrogen followed by treatment with a sulfide (B99878) source. nih.gov Another established method utilizes the Diels-Alder reaction to construct the bicyclic skeleton. researchgate.netresearchgate.net

However, the introduction of the thiol group at the 3-position in a stereocontrolled and efficient manner presents an ongoing challenge. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of:

Catalytic Thiolation: Investigating transition-metal-catalyzed or organocatalytic methods for the direct C-H thiolation of an 8-thiabicyclo[3.2.1]octane precursor. This would circumvent the need for pre-functionalized substrates and reduce the number of synthetic steps. Copper-catalyzed decarboxylative thiolation of cyclic carbonates is one such modern approach that could be adapted. nih.gov

Enantioselective Synthesis: Developing asymmetric routes to obtain enantiopure 8-thiabicyclo[3.2.1]octane-3-thiol. This is particularly crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov The use of chiral auxiliaries or enantioselective catalysts in the key ring-forming or thiolation steps would be a primary focus.

Thiol-Ene "Click" Reactions: Exploring intramolecular thiol-ene "click" reactions from appropriately designed acyclic precursors could provide a powerful and atom-economical route to the target molecule and its derivatives. mdpi.com

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The thiol group is known for its diverse reactivity, which, when combined with the unique steric environment of the 8-thiabicyclo[3.2.1]octane scaffold, could lead to novel chemical transformations. Future research should aim to systematically explore the reactivity of this compound, including:

Oxidation Chemistry: A detailed study of the controlled oxidation of the thiol to the corresponding sulfenic acid, sulfinic acid, and sulfonic acid. These oxidized derivatives could exhibit unique properties and serve as valuable synthetic intermediates.

Michael Additions: Utilizing the thiol as a nucleophile in Michael additions to a wide range of α,β-unsaturated compounds. The stereochemical outcome of these reactions will be of significant interest due to the chiral nature of the bicyclic framework.

Disulfide and Thioether Formation: Investigating the formation of symmetrical and unsymmetrical disulfides, as well as the synthesis of a library of thioether derivatives through alkylation and arylation reactions. These reactions could be used to attach the 8-thiabicyclo[3.2.1]octane scaffold to other molecules of interest.

Cycloaddition Reactions: Exploring the participation of the thiol or its derivatives in cycloaddition reactions. For instance, the conversion of the thiol to a thioketone could open up avenues for [3+2] cycloadditions with strained systems like bicyclobutanes. nih.gov

Rational Design of Derivatives for Specific Chemical Functions

The 8-thiabicyclo[3.2.1]octane framework has already shown promise in the development of biologically active molecules. nih.govnih.gov The introduction of a thiol group provides a handle for the rational design of a new generation of derivatives with tailored functions. Key areas for exploration include:

Medicinal Chemistry: Based on the finding that 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues are potent inhibitors of the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), new derivatives of this compound could be designed as potential therapeutics for neurological disorders or substance abuse. nih.govnih.gov The thiol group could be used to improve pharmacokinetic properties or to introduce new binding interactions.

Prodrugs and Bioconjugation: The thiol group is an ideal functional group for conjugation to other molecules. This could be exploited to develop prodrugs that release an active compound upon cleavage of a disulfide bond in the reducing environment of a cell.

Asymmetric Catalysis: The synthesis of chiral ligands for asymmetric catalysis is a major area of chemical research. Enantiopure derivatives of this compound could be explored as ligands for a variety of metal-catalyzed reactions.

Integration with Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and dynamics of this compound and its derivatives is essential for their rational application. The integration of advanced spectroscopic and computational techniques will be crucial in this regard.

Advanced NMR Spectroscopy: The use of two-dimensional and multi-nuclear NMR techniques will be essential for the unambiguous structural characterization of new derivatives and for studying their conformational dynamics in solution.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure and reactivity of this compound. nih.gov These studies can provide insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new derivatives with specific electronic properties. nih.gov For example, computational studies have been instrumental in understanding the mechanochemical activation of related 8-thiabicyclo[3.2.1]octane 8,8-dioxide systems. nsf.gov

Potential in Novel Material Science Applications Beyond Current Scope

The unique properties of the 8-thiabicyclo[3.2.1]octane scaffold, particularly its stability and defined geometry, make it an attractive building block for new materials. While research in this area is still in its infancy, several exciting possibilities exist:

Mechanophores: Building on the discovery that polymers containing 8-thiabicyclo[3.2.1]octane 8,8-dioxide can release sulfur dioxide in response to mechanical force, the corresponding thiol derivative could be explored for the development of new mechanophores. nsf.gov The thiol group could be used to tune the mechanical sensitivity of the system or to release other small molecules.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form ordered self-assembled monolayers on gold and other metal surfaces. This compound could be used to create novel SAMs with well-defined structures and functionalities. These could have applications in areas such as sensing, electronics, and corrosion inhibition.

Functional Polymers: The thiol group can be readily incorporated into polymers through techniques such as thiol-ene polymerization. This could lead to the development of new functional polymers with the 8-thiabicyclo[3.2.1]octane unit incorporated into the polymer backbone or as a pendant group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Thiabicyclo[3.2.1]octane-3-thiol, and how can experimental parameters be optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions, often involving thiol incorporation into bicyclic frameworks. For example, a general route involves (1) forming the bicyclic core via [3+2] cycloaddition or ring-closing metathesis, (2) introducing the thiol group through nucleophilic substitution or oxidation-reduction sequences, and (3) purification via column chromatography or recrystallization . Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Yield improvements may require iterative DOE (Design of Experiments) to identify critical factors.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm bicyclic structure and thiol placement via coupling patterns (e.g., bridgehead protons) and sulfur-induced deshielding .
  • FTIR : The S-H stretch (~2550 cm1^{-1}) and C-S vibrations (600–700 cm1^{-1}) validate thiol functionality.
  • HPLC-MS : Quantifies purity and detects byproducts; electrospray ionization (ESI) is preferred for sulfur-containing compounds due to reduced fragmentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., nucleophilic vs. oxidative instability) of this compound?

  • Methodological Answer : Contradictions often arise from solvent or pH variations. Systematic approaches include:

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, reagent purity) to isolate variables.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH (e.g., thiolate vs. protonated thiol forms).
  • Computational Modeling : DFT calculations predict thermodynamic stability of intermediates, clarifying oxidative pathways .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What theoretical frameworks guide the design of biological activity studies for this compound derivatives?

  • Methodological Answer : Link synthesis to activity via:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl vs. alkyl groups at position 3) and correlate with bioassay results (e.g., enzyme inhibition).
  • Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., cysteine proteases) .
  • Mechanistic Probes : Introduce isotopic labels (e.g., 34^{34}S) to track metabolic pathways in vitro .

Q. How can factorial design improve the scalability of this compound synthesis for high-throughput screening?

  • Methodological Answer : Apply a 2k^k factorial design to test variables:

  • Factors : Catalyst type (e.g., Pd vs. Ni), solvent (polar vs. nonpolar), and reaction time.
  • Responses : Yield, purity, and reaction time.
  • Analysis : Pareto charts identify dominant factors; response surface methodology (RSM) optimizes conditions for reproducibility .

Q. What methodologies address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Separation : Use nanofiltration to separate by molecular weight, leveraging differences between the product (MW ~200 g/mol) and larger byproducts .
  • Derivatization : Convert thiol to disulfide for easier crystallization, followed by reductive cleavage.
  • LC-MS/MS : Combine liquid chromatography with tandem MS to distinguish isomers (e.g., bridgehead vs. non-bridgehead thiols) .

Theoretical and Methodological Integration

Q. How should researchers align experimental design with existing theories of sulfur heterocycle reactivity?

  • Methodological Answer :

  • Hyperconjugation Theory : Investigate how sulfur’s lone pairs influence bicyclic ring strain and reactivity via NBO (Natural Bond Orbital) analysis.
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates to validate electronic vs. steric dominance .
  • Cryogenic Studies : Use low-temperature X-ray crystallography to resolve transient intermediates proposed in mechanistic frameworks .

Q. What strategies validate the reproducibility of synthetic protocols for this compound across labs?

  • Methodological Answer :

  • Round-Robin Testing : Collaborate with independent labs to replicate synthesis using standardized protocols (e.g., USP guidelines for thiol quantification) .
  • Open-Source Data Sharing : Publish raw NMR, HPLC, and crystallographic data in repositories like Zenodo for peer validation.
  • Error Analysis : Calculate uncertainty margins using propagation of error models for yield and purity metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.